Sensory Profile Divergence: Quantitative Odor Threshold Comparison with 2,4,5-Trimethyloxazole
In roasted tea infusions, 2-Ethyl-4,5-dimethyloxazole and 2,4,5-trimethyloxazole are both identified as key aroma contributors, but they exhibit starkly different sensory properties [1]. The odor threshold of 2,4,5-trimethyloxazole is reported at 5 μg/L in water, contributing nutty and roasted cocoa notes [2]. In contrast, 2-Ethyl-4,5-dimethyloxazole was confirmed as an aroma-active compound with a significantly different sensory profile described as 'green, creamy, vegetable, earthy' [3]. This demonstrates that a simple methyl-to-ethyl substitution at the 2-position shifts the aroma from a 'nutty/roasted' space to a 'green/earthy' space.
| Evidence Dimension | Odor Threshold and Quality |
|---|---|
| Target Compound Data | Low aroma threshold (exact value not specified), confirmed as aroma-active; Odor quality: Green, creamy, vegetable, earthy at 1.00% in propylene glycol |
| Comparator Or Baseline | 2,4,5-Trimethyloxazole (CAS 20662-84-4): Odor threshold = 5 μg/L in water; Odor quality: Nutty, roasted cocoa, pyridine-like |
| Quantified Difference | Qualitative shift in odor profile from 'nutty/roasted' (comparator) to 'green/earthy' (target); both are aroma-active at low concentrations |
| Conditions | Odor threshold: water for comparator, 1.00% in propylene glycol for target. Aroma activity confirmed in roasted tea infusion via OAV analysis. |
Why This Matters
For flavor formulators, the specific odor quality is non-negotiable; substituting one alkyloxazole for another can lead to a completely different and undesirable final product aroma.
- [1] Tao, M., et al. (2025). Identification and quantification of alkyloxazoles in roasted tea infusion (Camellia sinensis): Their thresholds, sensory impact, and related amino acids. Food Chemistry, 478, 143735. View Source
- [2] Maga, J. A. (1978). Odor thresholds of some pyrazines, oxazoles and oxazolines. Journal of Agricultural and Food Chemistry, 26(6), 1314-1316. View Source
- [3] FlavScents. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Material Library. View Source
